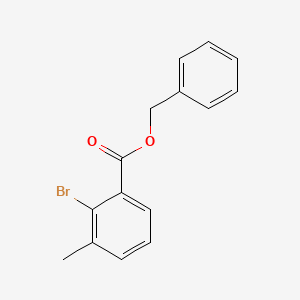

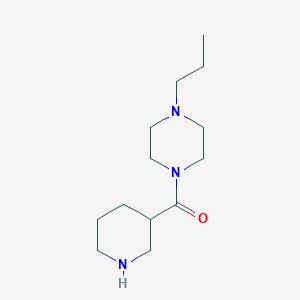

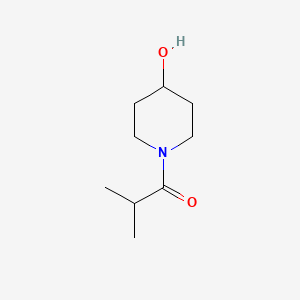

![molecular formula C10H16N2OS B1369923 N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine CAS No. 879896-62-5](/img/structure/B1369923.png)

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine has been involved in the synthesis of various derivatives, particularly in the formation of triazole derivatives and Mannich base derivatives. These compounds have exhibited significant antimicrobial activities against a range of microorganisms, indicating their potential in medicinal chemistry (Bektaş et al., 2007). Additionally, N-methylmorpholine and its derivatives, such as N-methylmorpholine-N-oxide, are crucial for various industrial applications due to their high solvency properties. They are prominently used for extracting aromatic hydrocarbons and as solvents for cellulose and natural polymers (Markosyan et al., 2013).

Crystal Structure Determination

The compound has been instrumental in the synthesis of 1,3,4-thiadiazol derivatives, whose crystal structures have been determined, providing insights into molecular arrangements and interactions. This knowledge is valuable for the design and synthesis of molecules with tailored properties (Wawrzycka-Gorczyca et al., 2011).

Biological Activity and Applications

Antimicrobial and Antiproliferative Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, potentially synthesized using this compound, have shown significant DNA protective abilities and strong antimicrobial activity. Their structural analysis and biological evaluation have revealed potential in pharmacology, especially in the context of chemotherapy drugs, to establish efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Chemical Functionalization and Structural Analysis

The compound has contributed to the functionalization of various heterocyclic compounds, showcasing its versatility in organic synthesis. Studies involving the replacement of hydroxy groups by amino groups in specific compounds, under certain conditions, have highlighted the compound's role in facilitating chemical transformations (Stoyanov & Ivanov, 2004).

Antitumor Activity and Crystal Structure Determination

The compound has been involved in synthesizing derivatives that inhibit tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer treatment. Determining the crystal structure of these derivatives aids in understanding their molecular interactions and pharmacological properties (Lei et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area . In case of exposure, immediate medical attention is required .

Propiedades

IUPAC Name |

N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBKEKXCWIEXPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(S1)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594616 |

Source

|

| Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879896-62-5 |

Source

|

| Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

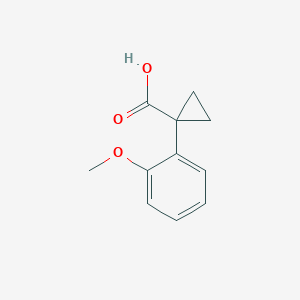

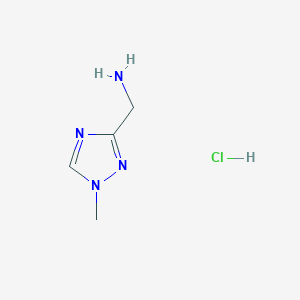

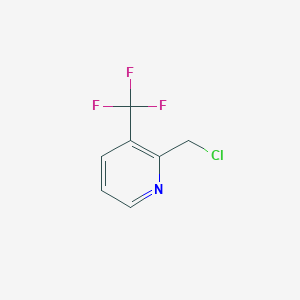

![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)